molecular formula HNOS B077336 Thionylimide CAS No. 13817-04-4

Thionylimide

Cat. No.: B077336
CAS No.: 13817-04-4
M. Wt: 63.08 g/mol
InChI Key: PIZNQHDTOZMVBH-UHFFFAOYSA-N
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Description

Thionylimide (HNSO) is a heteronuclear molecule composed of nitrogen, sulfur, oxygen, and hydrogen. Its structure features a planar OSNH arrangement with bond lengths of S–N (1.530–1.563 Å) and S–O (1.427–1.431 Å), intermediate between single and double bonds . The molecule exhibits a bent geometry at the nitrogen atom (∠SNH ≈ 110°–130°) and has been detected in interstellar space, marking it as the first N-, S-, and O-bearing molecule identified in such environments . Synthetically, HNSO is prepared via gas-phase reactions or through adduct formation with Lewis acids .

Chemical Reactions Analysis

Reactivity with Transition Metals

HNSO acts as a ligand, forming complexes with d-block metals. Key reactions include:

Metal Reaction Product Key Features
TitaniumCp2TiCl2+2HNSOCp2Ti NSO 2+2HCl\text{Cp}_2\text{TiCl}_2+2\text{HNSO}\rightarrow \text{Cp}_2\text{Ti NSO }_2+2\text{HCl}Cp2Ti NSO 2\text{Cp}_2\text{Ti NSO }_2Distorted tetrahedral geometry; bridging via N atom
Copper Cu Bipy PPh3 ++HNSO Cu Bipy PPh3 NSO \text{ Cu Bipy PPh}_3\text{ }^++\text{HNSO}\rightarrow \text{ Cu Bipy PPh}_3\text{ NSO } Cu Bipy PPh3 NSO \text{ Cu Bipy PPh}_3\text{ NSO }Linear Cu–N–S bond (175.5°); redox-active
PlatinumPtCl2+2HNSOPt NSO 2+2HCl\text{PtCl}_2+2\text{HNSO}\rightarrow \text{Pt NSO }_2+2\text{HCl}Pt NSO 2\text{Pt NSO }_2Square-planar coordination; used in catalytic studies
  • Mechanistic Insight : The M–N–S bond angle varies (145–175°) based on metal electronegativity and orbital hybridization .

Main Group Chemistry

HNSO reacts with main group elements, forming stable compounds:

  • Antimony(V) complexes :

    Ar3Sb+2HNSOAr3Sb NSO 2+H2\text{Ar}_3\text{Sb}+2\text{HNSO}\rightarrow \text{Ar}_3\text{Sb NSO }_2+\text{H}_2

    These complexes exhibit trigonal bipyramidal geometry, with Sb N\text{Sb N} bonds averaging 2.05 Å .

  • Bridging behavior : HNSO links metal centers in polynuclear complexes (e.g., Mo NSO Hg\text{Mo NSO Hg}), enabling electron transfer pathways .

Interstellar Formation Pathways

In molecular clouds (e.g., G+0.693-0.027), HNSO forms via radical-mediated surface reactions :

NSO+HHNSO(on icy grains)\text{NSO}+\text{H}\rightarrow \text{HNSO}\quad (\text{on icy grains})

  • Abundance : Fractional abundance relative to H₂ is 6×10106\times 10^{-10}, ~37× lower than SO .

  • Alternative routes : Gas-phase reactions involving HSO\text{HSO} and NH2\text{NH}_2 are theorized but unconfirmed .

Reactivity with Lewis Acids

HNSO forms adducts with Lewis acids (e.g., BH₃, AlCl₃) :

HNSO+BH3HNSO BH3\text{HNSO}+\text{BH}_3\rightarrow \text{HNSO BH}_3

  • Structural data : Adducts show elongated S–N bonds (1.58 Å → 1.62 Å), indicating charge transfer .

Decomposition and Stability

  • Thermal decomposition : HNSO dissociates above 200°C:

    2HNSON2O+H2S+SO22\text{HNSO}\rightarrow \text{N}_2\text{O}+\text{H}_2\text{S}+\text{SO}_2
  • Hydrolysis : Reacts violently with water:

    HNSO+H2ONH3+H2SO3\text{HNSO}+\text{H}_2\text{O}\rightarrow \text{NH}_3+\text{H}_2\text{SO}_3

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing thionylimide derivatives, and how can purity be ensured?

this compound derivatives (e.g., ionic thionylimides like N(CH₃)₄NSO) are synthesized via ion-exchange or metathesis reactions. For example, alkali metal thionylimides (KNSO, RbNSO) react with tetraorganylammonium halides in liquid ammonia to form stable derivatives . Key steps include:

  • Purity control : Use recrystallization in anhydrous solvents (e.g., acetonitrile) and characterize products via X-ray crystallography to confirm structural integrity.
  • Moisture sensitivity : Handle derivatives under inert atmospheres (argon/glovebox) to prevent hydrolysis .

Q. How can vibrational spectroscopy resolve the molecular geometry of this compound?

Infrared (IR) spectroscopy of gaseous HNSO/DSNO reveals bond angles (∠OSN ≈ 120°, ∠SNX ≈ 110–130°) and force constants (SO: 8.7 mdyn/Å, SN: 8.3 mdyn/Å). Assignments are validated by isotopic substitution (e.g., OSND vs. OSNH) and comparison with computational predictions (e.g., HF/6-31+G*) .

Advanced Research Questions

Q. How do Coriolis interactions complicate the rotational analysis of this compound’s infrared spectrum?

High-resolution IR studies of the ν₂ (S–O stretching) band at 1257.58 cm⁻¹ show perturbations from the 5¹6¹ dark state via a- and b-axis Coriolis coupling. To resolve this:

  • Use a Hamiltonian model incorporating both interaction types.
  • Refine molecular constants (e.g., rotational and centrifugal distortion parameters) iteratively to account for high Kₐ and J perturbations .

Q. What computational strategies predict isomerization pathways of this compound, and how do they compare with experimental data?

Ab initio (MP2/6-31+G*) and DFT (B3LYP/6-31+G*) methods identify eight HNSO isomers, four of which are experimentally confirmed. Key steps:

  • Map potential energy surfaces (PES) to locate transition states (3- or 4-membered rings).
  • Validate pathways using G2/CBS-Q energetics and compare with experimental isomer stabilities (e.g., HONS vs. HNSO) .

Q. How can contradictions in spectroscopic data between studies be systematically addressed?

For example, discrepancies in SO/SN bond orders (1.8–1.9 from IR vs. 1.5–1.7 from rotational analysis ):

  • Re-evaluate force constant assumptions (e.g., valence vs. Urey-Bradley models).
  • Cross-validate with quantum-chemical calculations (e.g., bond order analysis via NBO or AIM methods).

Q. What synthetic routes enable the preparation of homoleptic arsenic/thionylimide complexes, and what challenges arise?

Arsenic tri(this compound), As(NSO)₃, is synthesized via metathesis of AsX₃ (X = F, Cl) with KNSO or Hg(NSO)₂. Challenges include:

  • Moisture sensitivity : Use rigorously dried solvents (e.g., THF) and Schlenk-line techniques.
  • Low yields : Optimize stoichiometry (2–3 mmol precursor → 35–40% yield) and characterize via ¹H/¹³C NMR in deuterated solvents .

Q. Methodological Considerations

Q. How should researchers design experiments to study this compound’s reactivity with transition metals?

  • Reactivity screening : Use half-sandwich hydrido complexes (e.g., CpM(CO)₃H, M = Cr, Mo) to probe NSO ligand transfer to metals.
  • Kinetic monitoring : Employ stopped-flow IR to track intermediate formation (e.g., [Cp(CO)₃M]As(ᵗBu)(NSO)) .

Q. What statistical approaches are suitable for analyzing perturbed rotational spectra?

  • Least-squares fitting : Use programs like SPFIT/SPCAT to refine Hamiltonian parameters.
  • Error analysis : Report confidence intervals for constants (e.g., B, Dₖ) and compare with perturbation theory predictions .

Q. Data Reporting Standards

  • Spectroscopic data : Include raw rotational transitions, perturbation matrices, and computational input/output files in supplementary materials .
  • Synthetic protocols : Detail solvent purity, reaction times, and handling precautions to ensure reproducibility .

Comparison with Similar Compounds

Comparison with Main Group V Thionylimides

Arsenic and Antimony Tris(thionylimides)

The homoleptic compounds As(NSO)₃ and Sb(NSO)₃ are synthesized via metathesis of AsX₃/SbX₃ (X = F, Cl, Br) with KNSO in THF or acetonitrile. Key differences include:

  • Yields : Sb(NSO)₃ is obtained in lower yields (27%) compared to As(NSO)₃ (35–40%) due to hygroscopicity and thermal instability .
  • Stability : Both compounds are moisture-sensitive, but Sb(NSO)₃ decomposes above 87°C, while As(NSO)₃ remains stable at higher temperatures .
  • Reactivity: The As–N bond in As(NSO)₃ is prone to cleavage, enabling ligand exchange with transition metals (e.g., forming [Pt(PPh₃)₂(NSO)₂]).

Organoarsenic and Organoantimony Thionylimides

tert-Butyl derivatives like 'BuAs(NSO)₂ and 'BuSb(NSO)₂ exhibit distinct behavior:

  • Oxidation Sensitivity: Di(thionylimides) (e.g., 'BuAs(NSO)₂) are less oxidation-prone than mono(thionylimides) (e.g., 'Bu₂As(NSO)), attributed to steric protection of the As/Sb center .
  • Physical State : 'BuSb(NSO)₂ solidifies below room temperature, whereas 'BuAs(NSO)₂ remains an oily liquid .

Table 1: Comparison of Main Group V Thionylimides

Compound Synthesis Yield Stability Key Reactivity
As(NSO)₃ 35–40% Decomposes at high temperatures As–N bond cleavage; forms Pt complexes
Sb(NSO)₃ 27% Dec. >87°C; hygroscopic Limited coordination chemistry
'BuAs(NSO)₂ 35–40% Air-sensitive oil Lewis base to [Cr(CO)₅] fragments
'BuSb(NSO)₂ 35–40% Solidifies below 25°C Less hydrolytically sensitive

Comparison with Ionic Thionylimides

Ionic derivatives such as N(CH₃)₄NSO are synthesized via ion exchange between KNSO and tetraorganylammonium halides in liquid ammonia . Unlike covalent thionylimides:

  • Solubility : Ionic compounds are soluble in polar solvents (e.g., ammonia), whereas covalent analogs require THF or acetonitrile.
  • Stability : N(CH₃)₄NSO is less moisture-sensitive due to ionic lattice stabilization .

Comparison with Transition Metal Complexes

Thionylimide acts as a ligand in complexes like cis-[Pt(PPh₃)₂(NSO)₂] and Cp₂Ti(NSO)₂ :

  • Synthetic Routes : Pt complexes form via ligand displacement from Hg(NSO)₂ or Me₃SiNSO, while Ti/Zr/Hf complexes use Cp₂MCl₂ precursors with KNSO .
  • Electronic Effects: The NSO⁻ ligand exhibits strong σ-donor and weak π-acceptor properties, influencing redox behavior. For example, Cp₂Ti(NSO)₂ undergoes reversible oxidation at −0.15 V (vs. Fc⁺/Fc) .
  • Structural Diversity : Ti complexes adopt pseudo-tetrahedral geometries, whereas Pt complexes show cis/trans isomerism depending on the NSO⁻ source .

Table 2: Spectroscopic Data for this compound Derivatives

Compound ν(SO) (cm⁻¹) ν(SN) (cm⁻¹) Reference
HNSO 1160 980
As(NSO)₃ 1120–1180 950–970
N(CH₃)₄NSO 1155 965

Properties

CAS No.

13817-04-4

Molecular Formula

HNOS

Molecular Weight

63.08 g/mol

InChI

InChI=1S/HNOS/c1-3-2/h1H

InChI Key

PIZNQHDTOZMVBH-UHFFFAOYSA-N

SMILES

N=S=O

Canonical SMILES

N=S=O

Key on ui other cas no.

13817-04-4

Origin of Product

United States

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